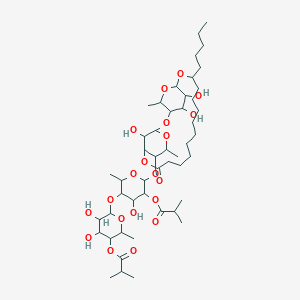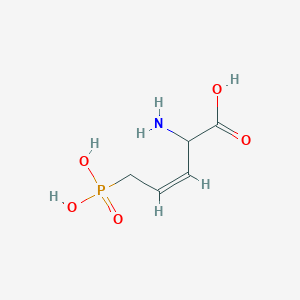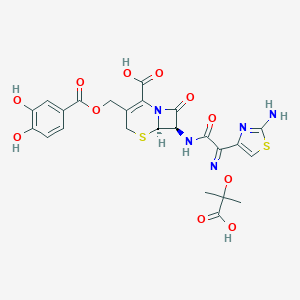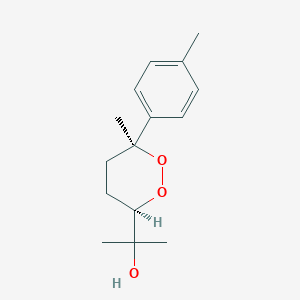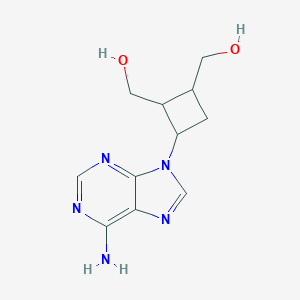
1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)-
Vue d'ensemble
Description
1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. This compound is commonly referred to as CBDM-AP, and it is a cyclobutane derivative of adenine, a purine nucleobase that is found in DNA and RNA.
Mécanisme D'action
The mechanism of action of CBDM-AP is not fully understood, but it is believed to involve the inhibition of thymidylate synthase. Thymidylate synthase is an enzyme that is involved in the synthesis of thymidine, a nucleotide that is essential for DNA synthesis. CBDM-AP binds to the active site of thymidylate synthase, preventing the enzyme from carrying out its function.
Effets Biochimiques Et Physiologiques
CBDM-AP has been shown to have several biochemical and physiological effects, including inhibition of thymidylate synthase and anticancer activity. CBDM-AP has also been shown to have moderate toxicity in cell culture studies, indicating that further studies are needed to determine its safety and efficacy in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CBDM-AP is its potential as a ligand for metal ion binding, which could have applications in catalysis and materials science. Another advantage is its potential as an anticancer agent, which could lead to the development of new cancer treatments. One limitation of CBDM-AP is its moderate toxicity, which could limit its use in vivo. Another limitation is the difficulty in synthesizing and separating its enantiomers.
Orientations Futures
Several future directions for research on CBDM-AP include the development of more efficient synthesis methods, the study of its mechanism of action in vivo, and the exploration of its potential applications in catalysis and materials science. Further studies are also needed to determine its safety and efficacy as an anticancer agent, and to identify any potential drug interactions or side effects.
Méthodes De Synthèse
The synthesis of CBDM-AP can be achieved using several methods, including the reaction of cyclobutanone with adenine under basic conditions. This method yields a racemic mixture of CBDM-AP, which can be separated into its enantiomers using chiral HPLC. Another method involves the reduction of 1,2-cyclobutanedione with sodium borohydride in the presence of adenine. This method also yields a racemic mixture of CBDM-AP, which can be separated using chiral HPLC.
Applications De Recherche Scientifique
CBDM-AP has been studied for its potential applications in several areas of scientific research, including drug discovery, biocatalysis, and materials science. In drug discovery, CBDM-AP has been shown to have anticancer activity by inhibiting the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. CBDM-AP has also been studied as a potential ligand for metal ion binding, which could have applications in catalysis and materials science.
Propriétés
IUPAC Name |
[(1S,2R,3R)-3-(6-aminopurin-9-yl)-2-(hydroxymethyl)cyclobutyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c12-10-9-11(14-4-13-10)16(5-15-9)8-1-6(2-17)7(8)3-18/h4-8,17-18H,1-3H2,(H2,12,13,14)/t6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJIWOQTJHPDAK-BWZBUEFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1N2C=NC3=C(N=CN=C32)N)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50155099 | |
| Record name | 1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50155099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)- | |
CAS RN |
126187-01-7 | |
| Record name | 1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126187017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50155099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



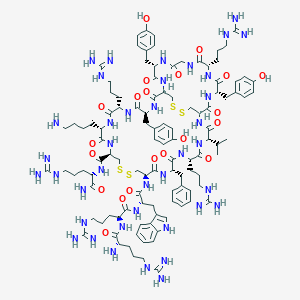
![2-(3-ethenylpiperidin-4-yl)-1-[3-(2-hydroxyethyl)-1H-indol-2-yl]ethanone](/img/structure/B220539.png)
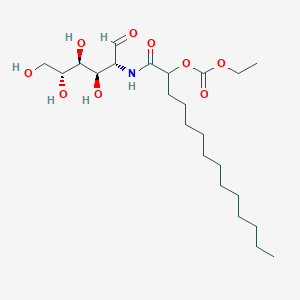


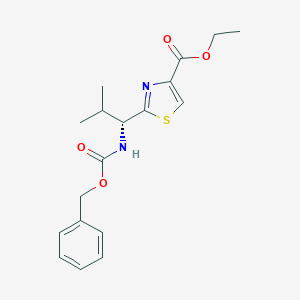
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B220646.png)
![3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-Tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B220651.png)
